molecular formula C12H20N4O3S B7543253 1-(4-Ethylsulfonylpiperazin-1-yl)-2-(4-methylpyrazol-1-yl)ethanone

1-(4-Ethylsulfonylpiperazin-1-yl)-2-(4-methylpyrazol-1-yl)ethanone

Cat. No. B7543253
M. Wt: 300.38 g/mol
InChI Key: OZVQLLBZFRJTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylsulfonylpiperazin-1-yl)-2-(4-methylpyrazol-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EPPME and has been found to possess unique properties that make it an attractive candidate for various research studies.

Mechanism of Action

The mechanism of action of EPPME involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can help alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
EPPME has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and motor control. It has also been found to have antioxidant properties, which can help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPPME in lab experiments is its specificity towards certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using EPPME is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of EPPME. One potential area of research is the development of EPPME-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the study of the effects of EPPME on other enzymes and biological processes, which can help further our understanding of its potential applications in scientific research.

Synthesis Methods

The synthesis of EPPME involves the reaction between 4-ethylsulfonylpiperazine and 4-methylpyrazole-1-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting product is then purified by column chromatography to obtain pure EPPME.

Scientific Research Applications

EPPME has been used in various scientific research studies due to its unique properties. It has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-3-20(18,19)16-6-4-14(5-7-16)12(17)10-15-9-11(2)8-13-15/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVQLLBZFRJTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)CN2C=C(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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